Xanthatin

Übersicht

Beschreibung

Xanthatin is a naturally occurring sesquiterpene lactone found predominantly in the leaves of the Xanthium strumarium plant, which belongs to the Asteraceae family . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-parasitic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Xanthatin can be synthesized through a series of chemical reactions starting from commercially available methyl-furoate . The synthetic pathway involves several steps, including asymmetric catalytic cyclopropanation, ozonolysis, allylation, realdolation, and lactonization . These reactions are carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is typically extracted from the leaves of the Xanthium strumarium plant. The extraction process involves solvent extraction followed by purification steps to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Xanthatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Reagenzien, einschließlich Halogene und Nucleophile, können verwendet werden, um neue funktionelle Gruppen einzuführen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Xanthatin exhibits significant antitumor effects across various cancer types. Research has demonstrated its ability to induce apoptosis and inhibit cell proliferation in several human cancer cell lines.

Case Studies

- Glioma Cells : A study involving rat C6 glioma and human U251 cell lines showed that this compound inhibited cell viability in a dose-dependent manner and induced apoptosis .

- Lung Cancer : In non-small cell lung cancer (NSCLC) models, this compound was observed to upregulate mitochondrial ROS, leading to mitochondrial damage and subsequent cancer cell death .

Anti-inflammatory Effects

This compound also demonstrates potent anti-inflammatory properties. It has been studied for its ability to modulate inflammatory responses in various models.

Case Studies

- A study involving RAW 264.7 macrophage cells revealed that this compound significantly reduced inflammatory markers when pre-treated before LPS exposure .

Antiviral Properties

Research indicates that this compound possesses antiviral activity, particularly against certain viral infections.

Case Studies

- In vitro studies have shown that this compound effectively reduces viral plaque formation by 50% compared to untreated controls in human embryonic lung fibroblasts infected with viruses .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Wirkmechanismus

Xanthatin is often compared with other sesquiterpene lactones such as xanthinosin and parthenolide . While all these compounds share similar structural features and biological activities, this compound is unique in its ability to inhibit multiple signaling pathways, including NF-κB, mitogen-activated protein kinase (MAPK), and signal transducer and activator of transcription (STAT) pathways . This multi-targeted approach makes this compound a promising candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Xanthatin wird häufig mit anderen Sesquiterpenlactonen wie Xanthinosin und Parthenolid verglichen . Obwohl all diese Verbindungen ähnliche strukturelle Merkmale und biologische Aktivitäten aufweisen, ist this compound einzigartig in seiner Fähigkeit, mehrere Signalwege zu hemmen, darunter NF-κB, Mitogen-aktivierte Proteinkinase (MAPK) und Signaltransduktor und Aktivator der Transkription (STAT) Pfade . Dieser multi-target Ansatz macht this compound zu einem vielversprechenden Kandidaten für therapeutische Anwendungen.

Ähnliche Verbindungen:

Xanthinosin: Ein weiteres Sesquiterpenlacton mit entzündungshemmenden und anticancerogenen Eigenschaften.

Parthenolid: Bekannt für seine entzündungshemmenden und antitumoralen Aktivitäten, die häufig in der Pflanze Tanacetum parthenium vorkommen.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit einem erheblichen Potenzial für verschiedene wissenschaftliche und industrielle Anwendungen ist. Seine einzigartigen chemischen Eigenschaften und sein multi-target Wirkmechanismus machen sie zu einem wertvollen Untersuchungsobjekt für weitere Forschung und Entwicklung.

Biologische Aktivität

Xanthatin, a sesquiterpene lactone derived from the leaves of Xanthium strumarium, has garnered attention for its diverse biological activities. This article provides a detailed overview of this compound's biological properties, including its anticancer, anti-inflammatory, and antiparasitic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

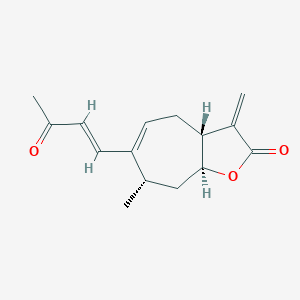

This compound is characterized by its unique chemical structure, which contributes to its bioactivity. It is classified as a sesquiterpene lactone, a group known for various pharmacological effects. Its molecular formula is , and it exhibits a complex stereochemistry that is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various human cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB-231 (Breast) | 18.67 |

| WiDr (Colon) | Not specified |

| NCI-H417 (Lung) | Not specified |

| Hep-G2 (Liver) | 13.33 |

In one study, this compound showed moderate to high cytotoxic activity against these cell lines, indicating its potential for cancer treatment .

This compound exerts its anticancer effects primarily through the induction of apoptosis. This process involves the activation of caspases, specifically caspase 3/7, leading to programmed cell death in cancer cells. Additionally, this compound has been shown to disrupt redox balance in non-small cell lung cancer cells, further contributing to its anticancer properties .

Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. It inhibits the synthesis of prostaglandin E2 (PGE2) and the activity of 5-lipoxygenase, which are key mediators in inflammatory processes. The observed inhibition rates are:

- PGE2 Synthesis Inhibition : 24% at 100 µg/mL

- 5-Lipoxygenase Inhibition : 92% at 97 µg/mL

These findings suggest that this compound could be beneficial in treating inflammatory diseases .

Antiparasitic Effects

The antiparasitic activity of this compound has been evaluated against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. This compound demonstrated a potent inhibitory effect with an IC50 value of 2.63 µg/mL and a selectivity index of 20, indicating its effectiveness and safety profile compared to conventional treatments .

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Target/Effect | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 18.67 | Cytotoxicity in breast cancer |

| Hep-G2 | 13.33 | Cytotoxicity in liver cancer | |

| Anti-inflammatory | PGE2 Synthesis | - | 24% inhibition |

| 5-Lipoxygenase | - | 92% inhibition | |

| Antiparasitic | Trypanosoma brucei brucei | 2.63 | High selectivity index |

Eigenschaften

IUPAC Name |

(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRPTFMVULVGIC-ZTIIIDENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317668 | |

| Record name | (-)-Xanthatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26791-73-1 | |

| Record name | (-)-Xanthatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26791-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Xanthatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.